molecular formula C17H21NO3 B192826 (+)-Galanthamine CAS No. 60384-53-4

(+)-Galanthamine

Cat. No.: B192826
CAS No.: 60384-53-4
M. Wt: 287.35 g/mol
InChI Key: ASUTZQLVASHGKV-SUYBPPKGSA-N
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Description

(+)-Galanthamine is a naturally occurring alkaloid derived from the bulbs and flowers of certain plants in the Amaryllidaceae family, such as the snowdrop (Galanthus species) and daffodil (Narcissus species). It is known for its pharmacological properties, particularly its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes this compound a valuable compound in the treatment of neurological disorders, such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Galanthamine involves several steps, starting from simpler organic molecules. One common synthetic route begins with the compound norbelladine, which undergoes a series of reactions including oxidation, cyclization, and reduction to form the galanthamine structure. The key steps in this synthesis include:

    Oxidation: Norbelladine is oxidized to form an imine intermediate.

    Cyclization: The imine undergoes cyclization to form a tetrahydroisoquinoline structure.

    Reduction: The tetrahydroisoquinoline is reduced to form the final galanthamine structure.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the bulbs of Galanthus species. The extraction process includes:

    Harvesting: Bulbs are harvested and cleaned.

    Extraction: The alkaloids are extracted using solvents such as ethanol or methanol.

    Purification: The crude extract is purified using techniques like chromatography to isolate this compound.

Chemical Reactions Analysis

(+)-Galanthamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form galanthamine N-oxide.

    Reduction: Reduction of this compound can yield dihydrogalanthamine.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The major products formed from these reactions include galanthamine N-oxide, dihydrogalanthamine, and various substituted derivatives.

Scientific Research Applications

(+)-Galanthamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: It serves as a tool to study the role of acetylcholinesterase in neurotransmission.

    Medicine: this compound is used in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity. It helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function in patients.

    Industry: It is used in the pharmaceutical industry for the development of drugs targeting neurological disorders.

Mechanism of Action

The primary mechanism of action of (+)-Galanthamine is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, enhancing cholinergic neurotransmission. This is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are reduced. Additionally, this compound has been found to interact with nicotinic acetylcholine receptors, further contributing to its therapeutic effects.

Comparison with Similar Compounds

(+)-Galanthamine is often compared with other acetylcholinesterase inhibitors, such as donepezil, rivastigmine, and physostigmine. While all these compounds share the common mechanism of inhibiting acetylcholinesterase, this compound is unique due to its dual action on both acetylcholinesterase and nicotinic acetylcholine receptors. This dual action may provide additional therapeutic benefits in the treatment of neurological disorders.

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A reversible acetylcholinesterase inhibitor also used for Alzheimer’s disease.

    Physostigmine: A reversible inhibitor of acetylcholinesterase, used in the treatment of glaucoma and myasthenia gravis.

Properties

IUPAC Name

(1R,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-SUYBPPKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60384-53-4
Record name Galanthamine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060384534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALANTAMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3T05AQ82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(-)-Narwedine (>98% ee, 0.1 g) was added to a mixture of lithium aluminium hydride (1.2 ml of a 1.0 M solution in ether), (-)-N-methylephedrine (0.23 g) and N-ethyl-2-aminopyridine (0.31 g) in ether at 0° C., and the resulting mixture was stirred at that temperature for 4 h. Sodium hydroxide solution (10 ml of a 1.0 M solution) was added and the product extracted with dichloromethane. Evaporation of the organic phase gave (-)-galanthamine (>98% ee, 85% yield) free of epigalanthamine by GC/MS analysis.
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Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1M in ether, 1.2 ml, 1.20 mmol) was placed in a two necked round bottom flask fitted with a reflux condenser and nitrogen inlet. (-)-N-methy-ephedrine (0.23 g, 1.26 mmol) in ether (1 ml) was added dropwise and the solution was heated at reflux for 1 hour then cooled to room temperature. N-Ethyl-2-aminopyridine (0.31g, 2.52 mmol) in ether (1 ml) was added and the bright yellow solution was heated under reflux for a further 1 hour. The solution was cooled to -78° C. and solid (+) narwedine (97% e.e) (0.10 g, 0.35 mmol) was added. The suspension was warmed to 0° C., stirred for 20 hours and then allowed to warm to room temperature over 1 hour. The reaction was quenched 2M potassium carbonate (10 ml). The mixture was extracted into ethyl acetate (2×10 ml) and then the combined organic layer was washed with water (5 ml) and brine (5 ml) and dried over magnesium sulphate. Filtration and evaporation gave an orange oil which was shown by NMR and GC-MS to contain galanthamine and epigalanthamine in a 1:1 mixture. Flash chromatography on silica in dichloromethane-methanol 10:1 yielded (+) galanthamine (98% e.e.) (30% yield) and (+)-epigalanthamine (95% e.e) (26% yield). ##STR3##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Galanthamine
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(+)-Galanthamine

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